molecular formula C10H10ClN3 B1648850 (1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine CAS No. 400877-37-4

(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1648850
CAS No.: 400877-37-4
M. Wt: 207.66 g/mol
InChI Key: VXQNZOAYORCEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C10H10ClN3 and its molecular weight is 207.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Applications

Compounds related to "(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine" have shown promise in the quest for novel heterocyclic compounds with significant biological potency. For instance, a study synthesized derivatives that were tested for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), revealing notable potency in certain compounds. Additionally, these compounds were evaluated for in vitro antibacterial and antifungal activities, showcasing effectiveness against pathogenic strains. The molecular docking studies further supported their potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Alzheimer's Disease Treatment

Another study focused on 3-aryl-1-phenyl-1H-pyrazole derivatives, assaying them in vitro as inhibitors for acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms. Some compounds showed significant AChE and selective MAO-B inhibitory activities, highlighting their potential in Alzheimer's disease treatment. The research emphasized the importance of chloro derivatives as effective AChE inhibitors, a finding that could influence future drug development (Kumar et al., 2013).

Synthesis and Evaluation for Antimicrobial and Anticancer Properties

Further research synthesized novel pyrazole derivatives, evaluating them for antimicrobial and anticancer activity. Notably, some compounds exhibited higher anticancer activity than doxorubicin, a reference drug, and demonstrated good to excellent antimicrobial activity. This study's findings contribute to the ongoing search for effective treatments against cancer and microbial infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antiinflammatory and Antibacterial Agents

Another area of research explored the synthesis of novel pyrazoline derivatives via microwave irradiation, leading to compounds with potent antiinflammatory and antibacterial activities. This innovative approach to synthesis could pave the way for the development of new pharmaceuticals with improved efficiency and reduced environmental impact (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been employed to study the molecular structure and potential biological effects of related compounds, offering insights into their interaction mechanisms at the molecular level. Such studies are crucial for understanding the compounds' pharmacodynamics and optimizing their biological activities (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Properties

IUPAC Name

[1-(4-chlorophenyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14/h1-4,6-7H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQNZOAYORCEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 3
(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 4
(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.